molecular formula C4H8N2O2 B14275713 N-(3-Hydroxyprop-1-en-1-yl)urea CAS No. 138846-85-2

N-(3-Hydroxyprop-1-en-1-yl)urea

Cat. No.: B14275713
CAS No.: 138846-85-2
M. Wt: 116.12 g/mol
InChI Key: PBIUPWGQXGQLCY-UHFFFAOYSA-N
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Description

N-(3-Hydroxyprop-1-en-1-yl)urea is a chemical compound that belongs to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Hydroxyprop-1-en-1-yl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and aqueous environments, promoting high yields and chemical purity.

Industrial Production Methods

Industrial production of this compound often employs environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in large-scale manufacturing . The scalability of the synthesis method ensures that the compound can be produced in large quantities to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyprop-1-en-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-(3-Hydroxyprop-1-en-1-yl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

    Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for developing new drugs and treatments.

    Industry: This compound is employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism by which N-(3-Hydroxyprop-1-en-1-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Hydroxyprop-1-en-1-yl)urea include other urea derivatives such as N,N’-disubstituted ureas and N,N,N’-trisubstituted ureas . These compounds share structural similarities but differ in their functional groups and properties.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

138846-85-2

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

3-hydroxyprop-1-enylurea

InChI

InChI=1S/C4H8N2O2/c5-4(8)6-2-1-3-7/h1-2,7H,3H2,(H3,5,6,8)

InChI Key

PBIUPWGQXGQLCY-UHFFFAOYSA-N

Canonical SMILES

C(C=CNC(=O)N)O

Origin of Product

United States

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